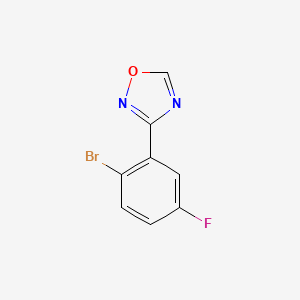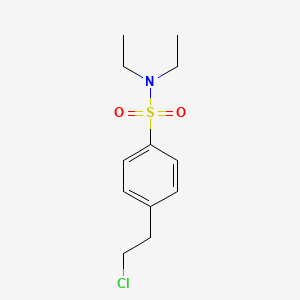
4-(2-Chloroethyl)-N,N-diethyl-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloroethyl group and two diethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide typically involves the reaction of N,N-diethylbenzenesulfonamide with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
N,N-diethylbenzenesulfonamide+2-chloroethyl chlorideNaOH, reflux4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives are the major products.
Reduction: Reduced amines or other related compounds are formed.
科学研究应用
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to the inhibition of their function. This can result in the disruption of cellular processes and ultimately cell death. The compound’s ability to alkylate DNA makes it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 4-(2-chloroethyl)morpholine hydrochloride
- 4-bis(2-chloroethyl)aminophenylacetic acid
- Mustard gas (bis(2-chloroethyl) sulfide)
Uniqueness
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a chloroethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while mustard gas is a potent alkylating agent with severe toxic effects, 4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide is designed to have more controlled and targeted biological effects, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1018537-40-0 |
|---|---|
分子式 |
C12H18ClNO2S |
分子量 |
275.80 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-14(4-2)17(15,16)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
VXKROODYJBYSMG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


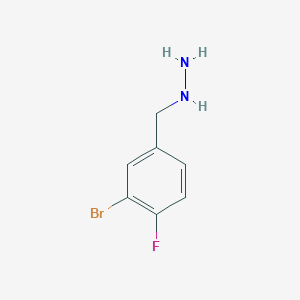
![(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12445693.png)
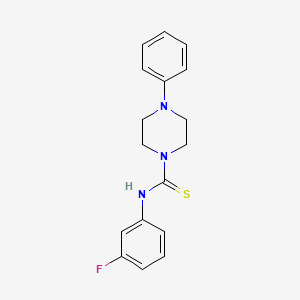

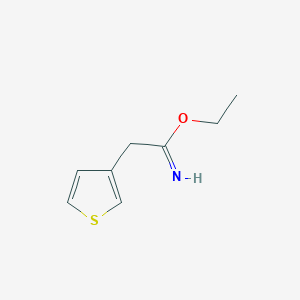
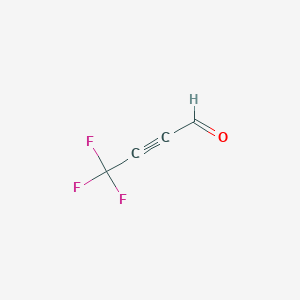
![N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
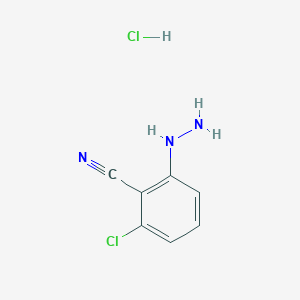


![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)

